molecular formula C12H18O B13212676 1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde

1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13212676
M. Wt: 178.27 g/mol
InChI Key: XVPUBOZRFVBGHW-UHFFFAOYSA-N
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Description

1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₈O. It is characterized by a cyclohexene ring fused to a cyclopentane ring, with an aldehyde functional group attached to the cyclopentane ring. This compound is of interest in various fields of research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with cyclopentanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of an acid or base catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: Cyclohex-2-en-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Cyclohex-2-en-1-yl)cyclopentane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

1-(Cyclohex-2-en-1-yl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:

    2-(1-Cyclohexenyl)cyclohexanone: Similar structure but with a ketone functional group.

    1-Cyclohexene-1-carboxaldehyde: Similar structure but with a different ring system.

    1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde: Similar structure but with a different substituent on the cyclopentane ring.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-cyclohex-2-en-1-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h2,6,10-11H,1,3-5,7-9H2

InChI Key

XVPUBOZRFVBGHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2CCCC=C2

Origin of Product

United States

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